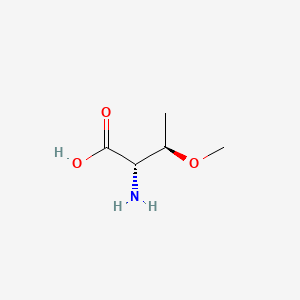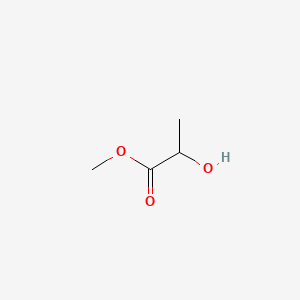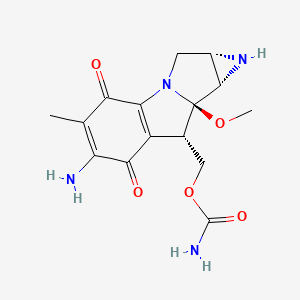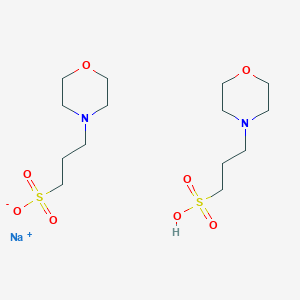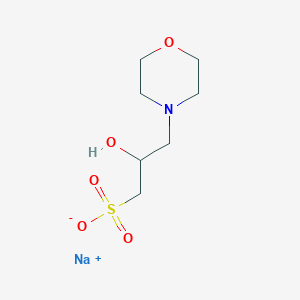
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is a zwitterionic amino sulfonate buffer. It is structurally similar to 3-morpholinopropane-1-sulfonic acid, with the key difference being the presence of a hydroxyl group on the propane chain . This compound is commonly used in biochemical research due to its buffering capacity within a pH range of 6.5 to 7.9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 65°C.
Solvent: Aqueous or organic solvents depending on the specific reaction step.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The sulfonate group is generally stable and does not undergo reduction under mild conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Ketones or aldehydes.
Substitution products: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is widely used in scientific research due to its buffering capacity and stability. Some applications include:
Biochemistry: Used as a buffer in enzyme assays and protein purification.
Molecular Biology: Employed in DNA and RNA electrophoresis to maintain pH stability.
Medicine: Investigated for its potential in drug formulation and delivery systems.
Industry: Utilized in the formulation of various biochemical reagents and diagnostic kits
Wirkmechanismus
The buffering action of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH in biochemical reactions. The morpholine ring and sulfonate group play crucial roles in this proton exchange process .
Vergleich Mit ähnlichen Verbindungen
3-morpholinopropane-1-sulfonic acid (MOPS): Similar structure but lacks the hydroxyl group on the propane chain.
2-(N-morpholino)ethanesulfonic acid (MES): Contains an ethane chain instead of propane.
N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Contains a piperazine ring instead of morpholine.
Uniqueness: Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is unique due to the presence of both a morpholine ring and a hydroxyl group on the propane chain, which enhances its buffering capacity and stability over a wider pH range compared to similar compounds .
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFQLUVWDKCYSW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


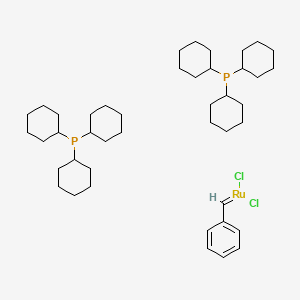
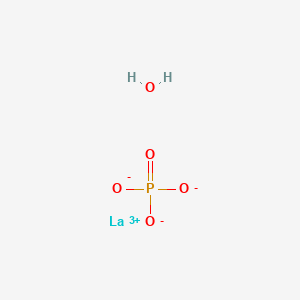

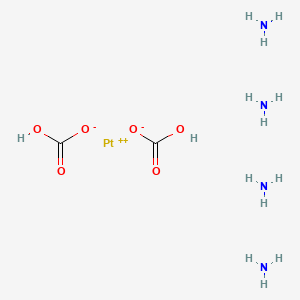

![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)

